Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin crucial for the synthesis of coenzyme A (CoA) []. CoA is an essential cofactor in various metabolic reactions, including the metabolism of carbohydrates, fats, and proteins [, ]. Pantothenic acid is found ubiquitously in food products and is also produced by intestinal bacteria, hence deficiencies are rare except under experimental conditions [].
Pantothenic acid plays a crucial role in cellular metabolism through its incorporation into coenzyme A (CoA). CoA is involved in over 70 enzymatic pathways, demonstrating its widespread importance []. Notably, CoA is essential for fatty acid biosynthesis and oxidation, further emphasizing its impact on cellular energy production [].
Studies have investigated the nutritional impact of pantothenic acid, particularly its role in animal growth and development. One study explored the effects of different pantothenic acid levels on the growth performance of Rex rabbits, finding that supplementation influenced feed intake, feed conversion ratios, and fur characteristics []. Another study, using yellowtail fish, determined the dietary pantothenic acid requirement for optimal growth and liver function [].
Pantothenic acid is also an important growth factor for microorganisms. Studies have explored its role in bacterial population changes [], counteracting antimetabolites in yeast [], and facilitating the utilization of acetate in tomato fruit set []. Additionally, researchers have used microorganisms to synthesize intermediates of the CoA pathway [].
Pantothenic acid deficiency can induce various physiological changes in different organisms. In goldfish, a deficiency led to growth retardation, anorexia, and ultrastructural changes in liver cells, including alterations in mitochondria and endoplasmic reticulum []. In rats, deficiency resulted in a reduction in corticosteroid production, indicating a specific requirement for normal adrenal function []. Furthermore, pantothenic acid deficiency in chicks has been linked to degeneration of the myelin sheath and axis cylinders of the spinal cord [].
Research has highlighted that pantothenic acid exists in various bound forms within tissues. Studies have examined a non-dialyzable pantothenic acid conjugate (PAC) that demonstrates greater growth-promoting activity compared to the free vitamin in certain microorganisms, suggesting its functional role [].
Although pantothenic acid deficiency is rare in humans, research has explored the therapeutic potential of pantothenic acid and its derivatives. Notably, pantothenic acid and its reduced derivative, pantothenol, have shown promise in protecting mammalian cells against oxidative stress and apoptosis []. These protective effects are attributed to their involvement with glutathione and other cellular thiols, bolstering the antioxidant defense mechanisms [].
Scientists have developed pantothenic acid antagonists, such as omega-methyl pantothenic acid and omega-methyl pantethine, to induce experimental deficiencies and study the vitamin's metabolic functions [, ]. These antagonists have provided valuable insights into the role of pantothenic acid in various physiological processes.
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: